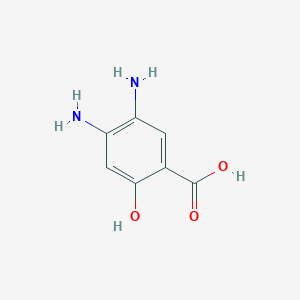
4,5-Diamino-2-hydroxybenzoic acid
Cat. No. B8290143
M. Wt: 168.15 g/mol
InChI Key: REORQLPSELYKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09370522B2
Procedure details


Under an H2(g) atmosphere, a suspension of 4-amino-2-hydroxy-5-nitrobenzoic acid (200 mg, 1.01 mmol, 1.00 equiv) and Pd/C (anhydrous) (0.1 g) in HOAc (15 mL) in a 50-mL round-bottom flask was allowed to react, with stirring, overnight at room temperature. The resulting solution was directly taken on to the next step without further purification.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:14])[CH:3]=1>CC(O)=O.[Pd]>[NH2:1][C:2]1[C:10]([NH2:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:14])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was directly taken on to the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1N)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
